

Technical Support Center: Enhancing Pesticide Efficacy with Thiazole Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Amino-5-methylthiazol-4-yl)ethanone

Cat. No.: B1516940

[Get Quote](#)

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on enhancing pesticide efficacy using thiazole derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our goal is to empower you with the knowledge to overcome challenges and optimize your research outcomes.

I. Foundational Knowledge: The Role of Thiazole Derivatives in Modern Crop Protection

Thiazole and its derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms that have garnered significant attention in green pesticide research.^{[1][2]} Their appeal lies in their low toxicity, potent biological activity, and the versatility they offer for diverse structural modifications.^{[2][3]} By incorporating the thiazole moiety, researchers have successfully developed a wide array of pesticides with broad-spectrum effectiveness against various agricultural pests.^{[2][4]}

Commercially successful pesticides containing the thiazole scaffold include insecticides like thiamethoxam and clothianidin, fungicides such as thiabendazole and thifluzamide, and nematicides like fluensulfone.^[5] The biological activity of these compounds is intrinsically linked to their chemical structure, making a thorough understanding of structure-activity relationships (SAR) crucial for the development of new, highly potent pesticides.^{[2][4]}

Mechanism of Action: A Multifaceted Approach

The efficacy of thiazole derivatives stems from their ability to interfere with essential biological processes in target pests. The specific mechanism of action varies depending on the derivative and the target organism.

- **Fungicidal Action:** Many thiazole-based fungicides, similar to other azoles, function by inhibiting the cytochrome P450 demethylase enzyme.^[6] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes.^[6] Inhibition of this pathway leads to a buildup of lanosterol and disrupts membrane permeability, ultimately causing fungal cell death.^[6]
- **Insecticidal Action:** In insects, certain thiazole derivatives act as nicotinic acetylcholine receptor (nAChR) competitive modulators.^[5] By binding to these receptors, they disrupt nerve impulse transmission, leading to paralysis and death of the insect.
- **Herbicidal Action:** Some thiazole derivatives have been developed as protoporphyrinogen oxidase (PPO) inhibitors. PPO is a key enzyme in the biosynthesis of chlorophyll.^[7] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that destroy plant cells.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

A. Synthesis & Purity

Question 1: I am struggling with low yields during the synthesis of my thiazole derivative. What are the common pitfalls?

Answer: Low yields in thiazole synthesis can often be attributed to several factors. Firstly, the choice of reaction conditions is critical. The Hantzsch thiazole synthesis, a common method, is sensitive to temperature and solvent. Ensure you are using the optimal conditions for your specific reactants. Secondly, the purity of your starting materials is paramount. Impurities can lead to unwanted side reactions and reduce the yield of your desired product. Finally, consider

the stability of your intermediates. Some intermediates in thiazole synthesis can be unstable and may require specific handling or immediate use in the subsequent step.

Question 2: My final product shows impurities that are difficult to remove. What are the likely culprits and how can I purify my compound?

Answer: Common impurities in thiazole derivative synthesis include unreacted starting materials, side-products from competing reactions, and isomers. To identify these, a combination of analytical techniques such as NMR, LC-MS, and IR spectroscopy is recommended.^[3] For purification, column chromatography is often the most effective method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system should be optimized based on the polarity of your target compound and the impurities. Recrystallization can also be a powerful purification technique if a suitable solvent system can be found.

B. Formulation & Application

Question 3: My thiazole derivative has poor water solubility, leading to precipitation in my aqueous spray solutions. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge with thiazole derivatives, especially those with aromatic substitutions.^{[8][9]} This can significantly hinder their application and efficacy in the field. Here are several strategies to address this:

- Co-solvents: Prepare your stock solution in a water-miscible organic solvent like DMSO or ethanol.^[9] When preparing the final spray solution, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid phytotoxicity.^[9]
- Formulation with Surfactants: The addition of surfactants can help to create stable emulsions or microemulsions, improving the dispersion of the active ingredient in water.
- Cyclodextrin Complexation: Encapsulating the hydrophobic thiazole derivative within a cyclodextrin molecule can significantly enhance its aqueous solubility.^{[9][10]} This technique creates an inclusion complex where the hydrophobic part of the pesticide is shielded within the cyclodextrin cavity.^[9]
- Nanotechnology: Newer formulation strategies involving nanotechnology, such as nanoemulsions and nanocapsules, can improve the solubility and stability of poorly water-

soluble pesticides.[11]

Question 4: I'm observing a loss of efficacy of my formulation over time, especially when exposed to sunlight. What could be the cause?

Answer: Thiazole-containing compounds can be susceptible to photodegradation upon exposure to UV radiation.[8][12] This degradation can lead to a loss of the active ingredient and reduced efficacy. The mechanism of photodegradation can involve a [4+2] Diels-Alder cycloaddition with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges into inactive products.[12] To mitigate this, consider the following:

- UV Protectants: Incorporate UV-protective agents into your formulation.
- Storage: Store your formulated product in opaque containers and avoid prolonged exposure to direct sunlight.
- Application Timing: Apply the pesticide during periods of lower UV intensity, such as early morning or late evening.

C. Efficacy & Resistance

Question 5: My thiazole-based fungicide is showing reduced efficacy against a previously susceptible fungal pathogen. Could this be resistance?

Answer: Yes, the development of fungicide resistance is a significant concern and can lead to a decline in product performance.[13] Resistance to azole fungicides, including some thiazole derivatives, has been reported in various plant pathogens.[1] The primary mechanism of resistance is often a point mutation in the gene encoding the target enzyme, cytochrome P450 demethylase (CYP51), which reduces the binding affinity of the fungicide.[1]

To manage and mitigate the risk of resistance, it is crucial to:

- Alternate Modes of Action: Avoid the repeated use of fungicides with the same mode of action. Rotate or mix your thiazole-based fungicide with products that have different target sites.[13]

- Monitor Pathogen Populations: Regularly monitor the sensitivity of the target pathogen population to the fungicide.
- Follow Label Recommendations: Adhere strictly to the recommended application rates and intervals.

Question 6: I am seeing inconsistent results in my field trials. What environmental factors could be influencing the efficacy of my thiazole derivative?

Answer: The performance of a pesticide in the field can be influenced by a multitude of environmental factors. For thiazole derivatives, key considerations include:

- Soil Properties: The sorption, degradation, and leaching of pesticides are heavily influenced by soil type, organic matter content, and pH.[\[14\]](#)[\[15\]](#) Thiazole derivatives can exhibit varying degrees of soil mobility. For instance, thifluzamide has been shown to be moderately mobile in alluvial soil.[\[16\]](#)
- Weather Conditions: Rainfall can wash the pesticide off plant surfaces or lead to increased leaching in the soil. Temperature and humidity can affect the stability of the active ingredient and the metabolic activity of the target pest.
- Application Technique: Proper application is crucial to ensure adequate coverage of the target pest or plant surface. Factors such as spray volume, nozzle type, and droplet size can all impact efficacy.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a spray solution containing a thiazole derivative?

A1: The stability of some thiazole derivatives can be pH-dependent. Some are unstable under alkaline conditions.[\[8\]](#) It is generally recommended to maintain the spray solution at a slightly acidic to neutral pH (pH 5.5-7.0) to ensure the stability of the active ingredient. Always check the product label for specific recommendations.

Q2: Can I tank-mix my thiazole-based pesticide with other agrochemicals?

A2: While tank-mixing can be an efficient practice, it is essential to ensure the chemical compatibility of the products.[\[17\]](#) Incompatible mixtures can lead to the formation of precipitates, loss of efficacy, or even phytotoxicity. Always perform a jar test before mixing large quantities to check for any signs of incompatibility, such as the formation of solids, heat, or changes in color.

Q3: What are the key analytical methods for determining the concentration of thiazole derivatives in experimental samples?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, DAD, or mass spectrometry) is the most common and reliable method for the quantitative analysis of thiazole derivatives.[\[7\]](#)[\[10\]](#) For residue analysis in complex matrices like soil or food, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation followed by LC-MS/MS are often employed to achieve the required sensitivity and selectivity.[\[18\]](#)[\[19\]](#)

Q4: Are there any known off-target effects of thiazole-based pesticides on beneficial organisms?

A4: While many thiazole derivatives are designed to have low toxicity to non-target organisms, it is crucial to consider their potential impact on beneficial insects, such as pollinators and natural predators.[\[2\]](#) The specific off-target effects will vary depending on the compound. Always consult the ecotoxicological data for the specific derivative you are working with and follow best practices for integrated pest management (IPM) to minimize harm to beneficial species.

IV. Experimental Protocols & Data Presentation

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general guideline for the synthesis of a thiazole derivative via the Hantzsch reaction. Note: This is a generalized procedure and may require optimization for specific substrates.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α -haloketone (1 equivalent) in a suitable solvent (e.g., ethanol,

isopropanol).

- Addition of Thioamide: Add the thioamide (1 equivalent) to the solution.
- Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

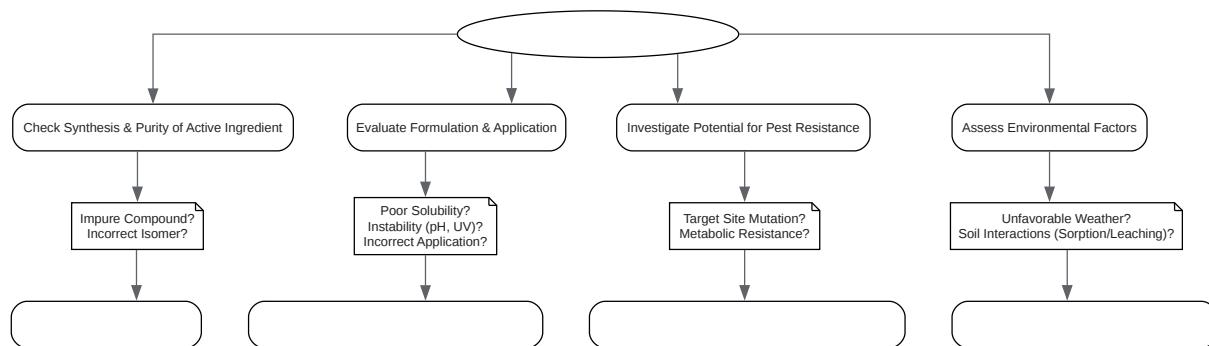
Parameter	Typical Range/Condition	Notes
Solvent	Ethanol, Isopropanol, DMF	Choice depends on reactant solubility.
Temperature	Reflux	Reaction rate is temperature-dependent.
Reaction Time	2 - 24 hours	Monitor by TLC.
Purification	Recrystallization, Column Chromatography	Dependent on product properties.

Table 1: General Parameters for Hantzsch Thiazole Synthesis.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex to Enhance Solubility

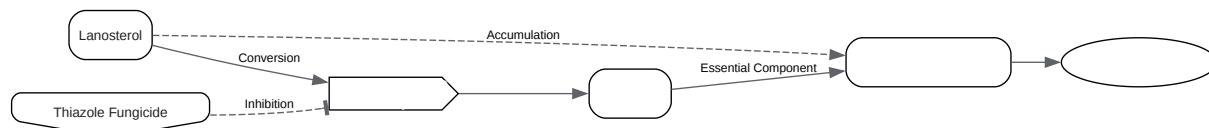
This protocol outlines the steps for preparing an inclusion complex of a poorly water-soluble thiazole derivative with 2-hydroxypropyl- β -cyclodextrin (2-HP- β -CD).[\[9\]](#)[\[10\]](#)

- Preparation of Cyclodextrin Solution: Prepare an aqueous solution of 2-HP- β -CD. The concentration will depend on the desired drug-to-cyclodextrin molar ratio.


- **Addition of Thiazole Derivative:** Add the thiazole derivative to the cyclodextrin solution. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[\[9\]](#)
- **Equilibration:** Stir the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex.[\[9\]](#)
- **Lyophilization:** Freeze the resulting solution (e.g., at -80 °C) and then lyophilize it using a freeze-dryer to obtain a dry powder.[\[9\]](#)
- **Solubility Testing:** Test the aqueous solubility of the resulting powder and compare it to the uncomplexed thiazole derivative.

Parameter	Typical Condition	Reference
Cyclodextrin	2-Hydroxypropyl- β -cyclodextrin (2-HP- β -CD)	[10]
Drug:Cyclodextrin Molar Ratio	1:1 to 1:2	[9]
Equilibration Time	24 - 72 hours	[9]
Drying Method	Lyophilization	[9]

Table 2: Key Parameters for Cyclodextrin Inclusion Complexation.


V. Visualizing Key Concepts

Workflow for Troubleshooting Low Pesticide Efficacy

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the systematic approach to troubleshooting low efficacy of thiazole-based pesticides.

Mechanism of Action: Thiazole-based Fungicides

[Click to download full resolution via product page](#)

Caption: The inhibitory effect of thiazole fungicides on ergosterol biosynthesis in fungal pathogens.

VI. References

- Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. *Journal of Agricultural and Food Chemistry*, 73(1), 30–46. --INVALID-LINK--
- de Souza, J. T., & de Mello, S. C. M. (2020). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. *Brazilian Journal of Microbiology*, 51(4), 1339–1349. --INVALID-LINK--
- Omachel, W., Kreczmer, B., & Barbasz, A. (2025). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. *Toxicology Mechanisms and Methods*, 35(8). --INVALID-LINK--
- Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. *Journal of Agricultural and Food Chemistry*, 73(1), 30–46. --INVALID-LINK--
- Wu, L., & Vouros, P. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. *Journal of Pharmaceutical and Biomedical Analysis*, 44(4), 859–868. --INVALID-LINK--
- Lhomme, L., Brosillon, S., & Wolbert, D. (2008). Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water. *Journal of Hazardous Materials*, 153(1-2), 709-716. --INVALID-LINK--
- BenchChem. (2025). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives. BenchChem. --INVALID-LINK--
- Yang, S., Peng, H., Tang, J., Yao, G., Wang, H., Liu, Z., ... & Li, Z. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. *Molecules*, 27(19), 6633. --INVALID-LINK--
- Nagel, K. M. (2024). Thiazole antifungals. *Research Starters*. --INVALID-LINK--
- Gupta, S., & Gajbhiye, V. T. (2004). Adsorption-desorption, persistence and leaching behavior of thifluzamide in alluvial soil. *Pest Management Science*, 60(10), 967–973. --INVALID-LINK--
- ACS Publications. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications. --INVALID-LINK--

- Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, A. Y., & Al-Ghamdi, A. M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. *Molecules*, 27(15), 4920. --INVALID-LINK--
- Matasović, B., Jurić, M., & Opačak-Bernardi, T. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. *Molecules*, 28(9), 3865. --INVALID-LINK--
- Fan, Z. J., Zhao, J. B., Guo, X. F., Yang, D. Y., Zhang, N. L., Yu, B., ... & Glukhareva, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. *RSC advances*, 8(70), 39593–39601. --INVALID-LINK--
- Al-Shater, R. M., Al-Johani, H. F., & Al-Tamimi, A. M. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. *Catalysts*, 12(1), 93. --INVALID-LINK--
- Spadoni, A. B. D., & Ferreira, M. C. (2022). Initial stability loss of insecticide solution mixed with fungicides and adjuvants. *Research Square*. --INVALID-LINK--
- Bohrium. (n.d.). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. *Bohrium*. --INVALID-LINK--
- Yang, S., Peng, H., Tang, J., Yao, G., Wang, H., Liu, Z., ... & Li, Z. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. *Agronomy*, 12(10), 2419. --INVALID-LINK--
- Spectroscopy Online. (2025). Pesticide Residue Analysis in Food: Advances, Challenges, and Case Studies. *Spectroscopy Online*. --INVALID-LINK--
- Sadegh-Zadeh, F., & Gholamhoseini, M. (2017). Sorption, degradation and leaching of pesticides in soils amended with organic matter: A review. *Advances in Environmental Technology*, 2(2), 119-132. --INVALID-LINK--
- Kumar, R., Chauhan, P., & Singh, A. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against *Rhizoctonia solani*. *RSC advances*, 12(43), 27958–27968. --INVALID-LINK--

- Chen, Y., & Liu, X. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. *Phytopathology®*, 113(5), 832-844. --INVALID-LINK--
- Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2019). Understanding the Physicochemical Behavior of Pesticides in Soil and Water. *Current Science*, 116(4), 590-599. --INVALID-LINK--
- Zhang, N. (2020). Design, Synthesis And Fungicidal Activity Of Thiazole-5-carboxamide Derivatives (Master's thesis, Zhejiang University of Technology). --INVALID-LINK--
- Wang, Q., Zhang, L., Fu, Y., Ling, S., & Wu, Y. (2018). Residue analysis method of thiadiazole derived pesticides in kiwi fruit. *Journal of Food Safety and Quality*, 9(16), 4353-4358. --INVALID-LINK--
- Vagi, M. C., & Petsas, A. S. (2021). Sorption/Desorption, Leaching, and Transport Behavior of Pesticides in Soils: A Review on Recent Advances and Published Scientific Research. In *The Handbook of Environmental Chemistry* (pp. 137-195). Springer, Berlin, Heidelberg. --INVALID-LINK--
- Fan, Z. J., Zhao, J. B., Guo, X. F., Yang, D. Y., Zhang, N. L., Yu, B., ... & Glukhareva, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. *ResearchGate*. --INVALID-LINK--
- Mosquera-Vivas, C. S., & Dotor-Robayo, Y. A. (2023). Empirical model to assess leaching of pesticides in soil under a steady-state flow and tropical conditions. *International Journal of Environmental Science and Technology*, 20(10), 11463–11476. --INVALID-LINK--
- Pereira, A. C., & Azenha, M. A. (2023). Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macroyclic Photocatalysts—A Concise Review. *Catalysts*, 13(5), 844. --INVALID-LINK--
- Gilbert-López, B., & García-Reyes, J. F. (2023). Development of Analytical Methods to Analyze Pesticide Residues. *Applied Sciences*, 13(7), 4272. --INVALID-LINK--
- SelectScience. (2023). Leading pesticide analysis experts tackle the challenges and future outlooks of residue testing. *SelectScience*. --INVALID-LINK--

- Gonzalez, A. C., & Martinez, M. (2015). Pesticide formulations with a risk of crystallization and a method for their preparation. Google Patents. --INVALID-LINK--
- Altarugio, L. M., de Cássia R. da Cruz, R., de Paula, J. C., da Silva, C. H. T. P., & Pavan, F. R. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575. --INVALID-LINK--
- Fan, Z. J., Zhao, J. B., Guo, X. F., Yang, D. Y., Zhang, N. L., Yu, B., ... & Glukhareva, T. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC advances, 8(70), 39593–39601. --INVALID-LINK--
- Fishel, F. M. (2021). Pesticide Formulations. EDIS, 2021(5). --INVALID-LINK--
- Kah, M., & Hofmann, T. (2014). Nanopesticide research: current trends and future priorities. Environment International, 63, 224-235. --INVALID-LINK--
- Ahmed, S., Rasul, M. G., Brown, R., & Hashib, M. A. (2011). Influence of parameters on the heterogeneous photocatalytic degradation of pesticides and phenolic contaminants in wastewater: a short review. Journal of Environmental Management, 92(3), 311-330. --INVALID-LINK--
- Wang, H., Sun, H., Chen, J., Li, Y., Wang, Z., Zhang, J., ... & Yang, C. (2025). Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. Pest Management Science, 81(3), 1276–1286. --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. aet.irost.ir [aet.irost.ir]
- 15. agriculture.researchfloor.org [agriculture.researchfloor.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Residue analysis method of thiadiazole derived pesticides in kiwi fruit [nyxxb.cn]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Pesticide Efficacy with Thiazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1516940#enhancing-the-efficacy-of-pesticides-using-thiazole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com